An In-depth Technical Guide to the Chemical Structure of 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride
An In-depth Technical Guide to the Chemical Structure of 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1][2][3][4] This document will delve into the chemical structure, plausible synthetic pathways, and detailed analytical characterization of the title compound, offering field-proven insights for professionals in the field.
Molecular Structure and Physicochemical Properties
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-(isopentyloxy)ethyl side chain. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications.
The core structure consists of a saturated six-membered heterocycle containing one nitrogen atom. The substitution at the 2-position is significant as it can influence the molecule's interaction with biological targets and its metabolic stability.[5] The isopentyloxy group, a five-carbon branched alkyl ether, contributes to the lipophilicity of the molecule, which can in turn affect its ability to cross biological membranes.
Table 1: Physicochemical Properties of a Related Isomer, 4-(2-(Isopentyloxy)ethyl)piperidine hydrochloride
| Property | Value | Source |
| CAS Number | 1220036-57-6 | [6] |
| Molecular Formula | C12H26ClNO | [6] |
| Molecular Weight | 235.79 g/mol | [6] |
Note: Data for the 4-substituted isomer is provided as a reference due to the lack of publicly available data for the 2-substituted isomer.
Synthesis of 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride
A plausible and efficient synthesis of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride can be envisioned as a two-step process, starting from the commercially available 2-(2-hydroxyethyl)piperidine. This synthetic strategy is based on well-established chemical transformations.
Step 1: Synthesis of the Precursor, 2-(2-Hydroxyethyl)piperidine
The precursor, 2-(2-hydroxyethyl)piperidine, can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.[7][8] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Experimental Protocol: Catalytic Hydrogenation of 2-Pyridineethanol
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Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 2-pyridineethanol in a suitable solvent (e.g., ethanol or water) is prepared.[7][8]
-
Catalyst Addition: A hydrogenation catalyst, such as platinum oxide or rhodium on carbon, is added to the solution.[7][8]
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction mixture is then agitated and heated until the uptake of hydrogen ceases.
-
Work-up: The reaction mixture is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Step 2: Etherification of 2-(2-Hydroxyethyl)piperidine
The hydroxyl group of 2-(2-hydroxyethyl)piperidine can be converted to the isopentyloxy ether via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an isoamyl halide.
Experimental Protocol: Williamson Ether Synthesis
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Deprotonation: To a solution of 2-(2-hydroxyethyl)piperidine in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred to allow for the formation of the sodium alkoxide.
-
Alkylation: Isoamyl bromide (1-bromo-3-methylbutane) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the free base, 2-[2-(isopentyloxy)ethyl]piperidine.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and aqueous solubility.
Experimental Protocol: Hydrochloride Salt Formation
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Dissolution: The purified 2-[2-(isopentyloxy)ethyl]piperidine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride as a crystalline solid.
Caption: Synthetic pathway for 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride. The following techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of each atom.
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¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride is expected to show distinct signals for the protons on the piperidine ring, the ethyl linker, and the isopentyl group. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen in the piperidine ring will be deshielded and appear at a lower field.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals will be indicative of the type of carbon (aliphatic, ether-linked, etc.).
Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity (Expected) |
| Piperidine Ring Protons | 1.5 - 3.5 | Multiplets |
| Ethyl Linker Protons (-CH2-CH2-) | 3.0 - 4.0 | Multiplets |
| Isopentyl Group Protons | 0.9 - 3.8 | Doublet, Multiplets, Triplet |
| NH Proton (as hydrochloride) | Broad singlet | Broad Singlet |
Note: These are estimated chemical shift ranges based on similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride is expected to exhibit characteristic absorption bands.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (salt) | 2400 - 2800 | Broad absorption due to the ammonium salt. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Sharp to medium peaks. |
| C-O Stretch (ether) | 1050 - 1150 | Strong, characteristic peak. |
| N-H Bend | 1550 - 1650 | Medium to strong absorption. |
Note: A representative IR spectrum of piperidine hydrochloride can be found on SpectraBase for comparison.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar and ionic compounds like hydrochloride salts. In the positive ion mode, the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The m/z value of this peak should correspond to the molecular weight of the free base (C12H25NO).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the side chain or ring opening.
Caption: Analytical workflow for structural confirmation and purity assessment.
Potential Biological Activity and Applications
Piperidine derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2][4][6] They are found in numerous approved drugs targeting various conditions, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[1]
The structural features of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride suggest several potential areas of biological investigation:
-
CNS Activity: The piperidine moiety is a common scaffold in drugs that target the CNS.[1] Its ability to cross the blood-brain barrier makes it a valuable component in the design of neuropsychiatric and neurodegenerative disease therapies.
-
Antimicrobial and Antifungal Activity: Numerous piperidine derivatives have demonstrated potent antimicrobial and antifungal properties.[10] The lipophilic side chain of the title compound could enhance its ability to disrupt microbial cell membranes.
-
Anticancer Properties: The piperidine nucleus is also a "privileged structure" in the development of anticancer agents.[1] Many kinase inhibitors and other targeted cancer therapies incorporate this heterocyclic system.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, a plausible synthetic route, and the analytical characterization of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride. The insights and detailed protocols presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel piperidine-based therapeutics. The versatility of the piperidine scaffold, combined with the specific structural features of the title compound, warrants further investigation into its pharmacological profile and potential applications in medicine.
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